molecular formula C12H16ClN B14313491 3-phenylcyclohex-2-en-1-amine Hydrochloride CAS No. 114506-94-4

3-phenylcyclohex-2-en-1-amine Hydrochloride

Cat. No.: B14313491
CAS No.: 114506-94-4
M. Wt: 209.71 g/mol
InChI Key: UTXUMZJWQPXPPZ-UHFFFAOYSA-N
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Description

3-phenylcyclohex-2-en-1-amine Hydrochloride is an organic compound with a unique structure that includes a phenyl group attached to a cyclohexene ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylcyclohex-2-en-1-amine Hydrochloride typically involves the reduction of 3-phenylcyclohex-2-en-1-one followed by amination. The reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-phenylcyclohex-2-en-1-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenylcyclohex-2-en-1-amine Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-phenylcyclohex-2-en-1-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a phenyl group, cyclohexene ring, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

114506-94-4

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-phenylcyclohex-2-en-1-amine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-3,5-6,9,12H,4,7-8,13H2;1H

InChI Key

UTXUMZJWQPXPPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C(C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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